molecular formula C21H46O3Si B1207800 Trimethoxy(octadecyl)silane CAS No. 3069-42-9

Trimethoxy(octadecyl)silane

Cat. No. B1207800
CAS RN: 3069-42-9
M. Wt: 374.7 g/mol
InChI Key: SLYCYWCVSGPDFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Trimethoxy(octadecyl)silane often involves the reaction of octadecyl grafting on silica surfaces. Nguyen et al. (2016) optimized the reaction conditions to achieve a carbon percentage similar to commercial products, emphasizing the critical roles of temperature and catalyst in the process. The resulting material demonstrated retention properties comparable to commercial ones, indicating effective synthesis methodologies (Nguyen, D. H. Nguyễn, & M. Nguyen, 2016).

Molecular Structure Analysis

The molecular structure of Trimethoxy(octadecyl)silane and its derivatives on surfaces has been thoroughly studied. Norimoto et al. (2013) analyzed the coverage of self-assembled monolayers (SAMs) of octadecyl silane on silicon surfaces, demonstrating highly ordered alkyl chains in an all-trans zigzag conformation, indicative of significant molecular orientation and sigma-delocalization effects (Norimoto, Morimine, Shimoaka, & Hasegawa, 2013).

Chemical Reactions and Properties

Chemical reactions involving Trimethoxy(octadecyl)silane often lead to the formation of protective layers on various substrates. Zucchi et al. (2007) explored its application on copper, finding that curing improves its inhibiting performance by producing a thicker and more protective silanic layer. This indicates the silane's ability to form efficient coatings through the condensation of its silanol groups and interactions among its aliphatic chains (Zucchi, Grassi, Frignani, Trabanelli, & Monticelli, 2007).

Physical Properties Analysis

The physical properties of materials modified with Trimethoxy(octadecyl)silane, such as hydrophobicity and UV protection, have been significantly enhanced. Khan et al. (2018) demonstrated improved UV blocking and water repellency on cotton fabrics coated with fly ash and Trimethoxy(octadecyl)silane, highlighting the compound's role in developing functional materials with desirable physical attributes (Khan, Baheti, Militký, Ali, & Viková, 2018).

Chemical Properties Analysis

The chemical modification of surfaces with Trimethoxy(octadecyl)silane significantly alters their surface energy, demonstrating a quantitative correlation between the grafting density of the silane and macroscopic surface properties. Ji et al. (2017) found a linear relationship between grafting density and surface energy, providing a model to predict surface properties based on measurable parameters (Ji, Ma, Brisbin, Mu, Robertson, Dong, & Zhu, 2017).

Scientific Research Applications

Surface Modification and Interface Properties

Trimethoxy(octadecyl)silane is often used in polymer composites to modify the surface properties of silica nanoparticles, thereby enhancing interfacial bonding between fillers and polymers. It plays a crucial role in influencing surface properties like grafting density and surface energy, which are key for maximizing interfacial bonding (Ji et al., 2017).

Corrosion Protection

This compound forms protective layers on metals like copper, providing corrosion resistance. Techniques such as electrochemical analysis and FTIR spectroscopy have been employed to study its effectiveness. The formation of thicker and more persistent layers of this silane improves its inhibiting performance (Zucchi et al., 2007).

Monolayer Formation and Analysis

Trimethoxy(octadecyl)silane is used to create self-assembled monolayers (SAMs) on surfaces like silicon. Such layers are analyzed for their coverage and molecular orientation using techniques like infrared external-reflection spectroscopy. The analysis confirms that these SAMs achieve a high level of surface coverage, similar to that of Langmuir-Blodgett films (Norimoto et al., 2013).

Nanowire Synthesis and Superhydrophobic Materials

It has been instrumental in the synthesis of hybrid silica nanowires, which are used to construct superhydrophobic materials and macroporous membranes. These nanowires, with their unique surface characteristics, are important for developing three-dimensional functional materials (Yi et al., 2016).

Coating for Magnesium Alloy Corrosion Protection

In the context of protecting magnesium alloys from corrosion, organo-silane coatings with long alkyl chains, including trimethoxy(octadecyl)silane, have shown significant protective performance. These coatings are particularly effective when hydrolyzed under specific conditions, forming thick, defect-minimal layers that robustly resist corrosion (Zucchi et al., 2008).

Safety And Hazards

Trimethoxy(octadecyl)silane is very toxic by ingestion, inhalation, or skin absorption . It may also be corrosive to skin and eyes . It is recommended to avoid breathing vapors, mist, or gas. For personal protection, it is advised to wash hands before breaks and at the end of work, and to avoid contact with the eyes and skin .

Future Directions

Trimethoxy(octadecyl)silane is used to functionalize the surface of silica to promote the adhesion with gold nanoparticles (AuNPs) for use in the fabrication of acrylate nanocomposite based photonic devices . It can be coated on silica fiber based epoxy to improve the hydrophobic characteristics and to protect the surface from corrosion .

Relevant Papers

  • "Stability of Octadecyltrimethoxysilane-Based Coatings on Aluminum Alloy Surface"
  • "Area-Selective Atomic Layer Deposition of TiN Using Trimethoxy(octadecyl)silane as a Passivation Layer"
  • "Trimethoxy(octadecyl)silane as passivation layer Supporting Information"

properties

IUPAC Name

trimethoxy(octadecyl)silane
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H46O3Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(22-2,23-3)24-4/h5-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYCYWCVSGPDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

154471-74-6
Record name Silane, trimethoxyoctadecyl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=154471-74-6
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DSSTOX Substance ID

DTXSID40883733
Record name Octadecyltrimethoxysilane
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Molecular Weight

374.7 g/mol
Source PubChem
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name n-Octadecyltrimethoxysilane
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Product Name

Octadecyltrimethoxysilane

CAS RN

3069-42-9
Record name Octadecyltrimethoxysilane
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Record name n-Octadecyltrimethoxysilane
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Record name Silane, trimethoxyoctadecyl-
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Record name Octadecyltrimethoxysilane
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Record name Trimethoxyoctadecylsilane
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Record name OCTADECYLTRIMETHOXYSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
685
Citations
MZ Khan, J Militky, V Baheti, J Wiener… - The Journal of The …, 2021 - Taylor & Francis
This work was focused on the development of superhydrophobic and UV protective cotton fabric by simple approach. Cotton fabric was coated with TiO 2 particles by one step …
Number of citations: 22 www.tandfonline.com
L Zheng, W He, V Spampinato, A Franquet… - Langmuir, 2020 - ACS Publications
Area-selective deposition (ASD) offers tremendous advantages when compared with conventional patterning processes, such as the possibility of achieving three-dimensional features …
Number of citations: 7 pubs.acs.org
MZ Khan, V Baheti, J Militky… - Journal of Industrial …, 2020 - journals.sagepub.com
The presented work reported the growth of 3D-shaped TiO 2 flower particles on the surface of polyester fabrics using two step approaches of sol–gel technology and hydrothermal …
Number of citations: 30 journals.sagepub.com
MZ Khan, V Baheti, J Militky, A Ali, M Vikova - Carbohydrate polymers, 2018 - Elsevier
The presented study proposed simple and low-cost approach for improvement in UV protection and superhydrophobic properties of cotton fabrics by coating of mechanically activated …
Number of citations: 57 www.sciencedirect.com
KY Lau, AS Vaughan, G Chen… - … conference on solid …, 2013 - ieeexplore.ieee.org
The use of polymer nanocomposites in electrical insulation is claimed to be capable of enhancing the dielectric performance of insulation systems. This is believed to be related to the …
Number of citations: 9 ieeexplore.ieee.org
K Shiba, S Sato, M Ogawa - Bulletin of the Chemical Society of Japan, 2012 - journal.csj.jp
Well-defined spherical titania–octadecylamine (titania–ODA) (titania: titanium dioxide) hybrid particles containing silane-coupling reagents including aminopropyl, sulfanylpropyl, …
Number of citations: 9 www.journal.csj.jp
T Ji, C Ma, L Brisbin, L Mu, CG Robertson, Y Dong… - Applied Surface …, 2017 - Elsevier
In polymer composites, organosilanes are often used to modify the surface property of silica nanoparticles and improve the interfacial properties. Surface properties of the modified silica…
Number of citations: 30 www.sciencedirect.com
J Wang, G Meng, K Tao, M Feng, X Zhao, Z Li, H Xu… - 2012 - journals.plos.org
… Three trimethoxy silanes with different alkyl chain lengths, trimethoxy propyl silane (C3), trimethoxy octyl silane (C8), and trimethoxy octadecyl silane (C18), were selected to modify Fe 3 …
Number of citations: 131 journals.plos.org
U Eduok, O Faye, J Szpunar, M Khaled - RSC advances, 2021 - pubs.rsc.org
A new facile approach for preparing two nonfluorinated hybrid organic–inorganic siloxane/polydimethylsiloxane nanocomposite coatings for cotton fabrics is presented using two …
Number of citations: 11 pubs.rsc.org
S Afzal, WA Daoud, SJ Langford - Journal of Materials Chemistry A, 2014 - pubs.rsc.org
A superhydrophobic cotton fabric exhibiting photocatalytic self-cleaning properties under visible-light was prepared by step-wise deposition of anatase TiO2, meso-tetra(4-…
Number of citations: 141 pubs.rsc.org

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